2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a 4-fluorophenyl group and at position 7 with a sulfanyl-linked 2-oxoethylpiperazine moiety. The piperazine ring is further substituted with a 2-methoxyphenyl group, which modulates pharmacokinetic properties such as lipophilicity and receptor binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3S/c1-34-21-5-3-2-4-19(21)29-10-12-30(13-11-29)22(32)15-35-24-27-26-23(33)20-14-18(28-31(20)24)16-6-8-17(25)9-7-16/h2-9,14H,10-13,15H2,1H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONVEMHNMGEWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves multiple steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazinone core and the subsequent attachment of the fluorophenyl and methoxyphenyl piperazine groups. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl piperazine moieties, using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Triazinone/Pyrimidinone Cores
Key Observations :
- Piperazine Substitution : The target compound’s 2-methoxyphenylpiperazine group enhances lipophilicity compared to unsubstituted piperazines (e.g., compound MK66 lacks this group) .
- Sulfanyl Linkage : The sulfanyl-2-oxoethyl bridge is shared with compound , but the latter’s oxadiazole ring may reduce metabolic stability compared to the target’s piperazine .
Arylpiperazine Derivatives
Key Observations :
- Substituent Effects : The 2-methoxyphenyl group in the target compound may confer better blood-brain barrier penetration than 4-fluorophenyl (compound ) or trifluoromethylphenyl (compound ) derivatives .
- Linker Flexibility : The target’s sulfanyl-2-oxoethyl linker is shorter than compound 5’s butan-1-one chain, possibly limiting conformational freedom but enhancing target specificity .
Biological Activity
The compound 2-(4-fluorophenyl)-7-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS No: 1040678-30-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazolo-triazine core with various substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H23FN6O3S |
| Molecular Weight | 494.55 g/mol |
| LogP | 3.4147 |
| LogD | 3.413 |
| Polar Surface Area | 78.297 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin have shown promising anticancer properties. For example, studies have demonstrated that compounds within this class can inhibit specific kinases involved in cancer cell proliferation and survival. The mechanism often involves disrupting signaling pathways critical for tumor growth.
Anticonvulsant Effects
In a study examining anticonvulsant activity, compounds similar to the target molecule were tested in picrotoxin-induced convulsion models. Results indicated that modifications to the structure could enhance efficacy against seizures, suggesting potential applications in treating epilepsy.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. The compound's unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Studies :
- Anticonvulsant Activity :
- Antimicrobial Testing :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
